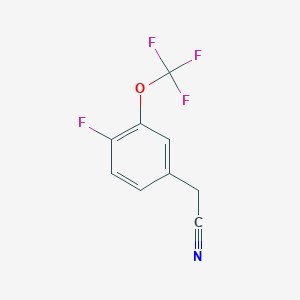

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1020718-23-3 . It has a molecular weight of 219.14 and its IUPAC name is [4-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile . It is typically stored at ambient temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F4NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 . The molecular formula is C9H5F4NO .Physical And Chemical Properties Analysis

This compound is a liquid and has a flash point of 91 . It has a molecular weight of 219.14 .Scientific Research Applications

Reactivity and Characterization

A study highlighted the unusual reactivity of a structurally similar compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which lost three fluorine atoms, resulting in a trimeric compound. This compound was isolated and characterized, with an unprecedented mechanism proposed for its formation. This suggests potential reactivity pathways that could be explored with 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile in synthetic chemistry applications (Stazi et al., 2010).

Photoredox Catalysis in Fluoromethylation

Another study delves into the utility of photoredox catalysis for fluoromethylation, including the use of similar fluoroaryl compounds. This technique is pivotal in synthesizing organofluorine compounds, which are significant in pharmaceuticals and agrochemicals. The research underscores the development of new protocols for tri- and difluoromethylation of various skeletons, contributing to the broader field of synthetic organic chemistry where this compound could be applied (Koike & Akita, 2016).

Nuclear Fluorination

C-4 Fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor® demonstrates a method where this compound could find application. This method showed that with certain substrates, the reaction requires specific solvents and temperatures, offering insight into conditions that might be applicable to the fluorination reactions of other complex molecules (Stephens & Blake, 2004).

Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

The use of fluoroform as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives at moderate temperatures and atmospheric pressure is another application area. This method provides a framework for reactions that could potentially utilize this compound for the synthesis of valuable fluorinated arenes (Thomoson & Dolbier, 2013).

Safety and Hazards

The safety information available indicates that 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep them at rest in a position comfortable for breathing .

properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZDFMRTJUSJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one](/img/structure/B2886266.png)

![1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea](/img/structure/B2886270.png)

![2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886273.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2886275.png)

![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)